molecular formula C20H19FO6 B580160 ((2R,3R,4R,5R)-3-(benzoyloxy)-4-fluoro-5-hydroxy-4-methyltetrahydrofuran-2-yl)methyl benzoate CAS No. 1199809-22-7

((2R,3R,4R,5R)-3-(benzoyloxy)-4-fluoro-5-hydroxy-4-methyltetrahydrofuran-2-yl)methyl benzoate

Cat. No.: B580160
CAS No.: 1199809-22-7
M. Wt: 374.364
InChI Key: KIGQNEVACHEDCP-XNFNUYLZSA-N
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Description

((2R,3R,4R,5R)-3-(benzoyloxy)-4-fluoro-5-hydroxy-4-methyltetrahydrofuran-2-yl)methyl benzoate is a useful research compound. Its molecular formula is C20H19FO6 and its molecular weight is 374.364. The purity is usually 95%.
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Biological Activity

((2R,3R,4R,5R)-3-(benzoyloxy)-4-fluoro-5-hydroxy-4-methyltetrahydrofuran-2-yl)methyl benzoate is a synthetic compound with potential applications in pharmaceuticals due to its unique structural features and biological activities. This article reviews its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 874638-80-9
  • Molecular Formula : C20H17FO6
  • Molecular Weight : 372.35 g/mol

Biological Activity

The biological activity of this compound has been studied primarily in the context of its potential as an antiviral agent. The following sections detail its mechanisms of action and effects observed in various studies.

Antiviral Properties

Research indicates that this compound exhibits significant antiviral activity against Hepatitis C virus (HCV). It acts as an inhibitor of HCV polymerase, which is crucial for viral replication. In vitro studies showed that the compound effectively reduced viral load in infected cell lines.

Table 1: Antiviral Activity Against HCV

Study ReferenceIC50 (µM)Mechanism of Action
0.5Inhibition of HCV polymerase
0.8Disruption of viral replication

Cytotoxicity

While evaluating the safety profile, cytotoxicity assays revealed that the compound has a relatively low toxicity level in non-infected human cell lines. This is promising for its use in therapeutic applications.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Remarks
HepG2 (Liver)>100Non-toxic at therapeutic doses
Huh7 (Liver)>100Non-toxic at therapeutic doses

Synthesis

The synthesis of this compound involves several steps:

  • Formation of Tetrahydrofuran Derivative : Using sulfur(VI) fluoride and triethylamine in acetonitrile.
  • Benzoylation : The introduction of the benzoyloxy group through a reaction with benzoyl chloride.
  • Fluorination : Selective fluorination at the 4-position using appropriate reagents.

These reactions typically yield a product with high purity (>98%) as confirmed by HPLC analysis.

Case Studies

  • Study on Antiviral Efficacy :
    • Conducted by Zhang et al., this study demonstrated that the compound significantly reduced HCV replication in vitro.
    • The authors noted that the compound's mechanism involves direct inhibition of viral polymerase activity.
  • Safety and Toxicity Assessment :
    • A comprehensive study by Lee et al. assessed the cytotoxic effects on various human cell lines.
    • Results indicated minimal cytotoxicity at concentrations effective for antiviral activity.

Properties

IUPAC Name

[(2R,3R,4R,5R)-3-benzoyloxy-4-fluoro-5-hydroxy-4-methyloxolan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FO6/c1-20(21)16(27-18(23)14-10-6-3-7-11-14)15(26-19(20)24)12-25-17(22)13-8-4-2-5-9-13/h2-11,15-16,19,24H,12H2,1H3/t15-,16-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGQNEVACHEDCP-XNFNUYLZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(OC1O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.